1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

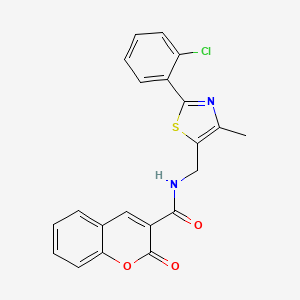

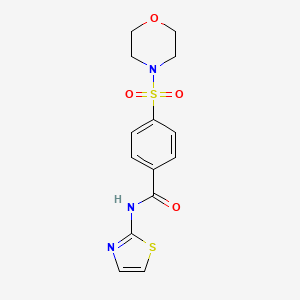

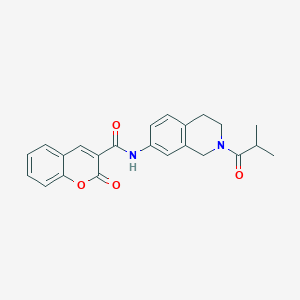

The compound “1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole” contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 1-position with a 2,4-dichloro-5-methoxyphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or similar method, followed by the attachment of the 2,4-dichloro-5-methoxyphenyl group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which contributes to its aromaticity, and the 2,4-dichloro-5-methoxyphenyl group, which may influence its physical and chemical properties .Chemical Reactions Analysis

As an aromatic compound, “1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole” would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic pyrrole ring and the 2,4-dichloro-5-methoxyphenyl group could affect properties such as its solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Laboratory Chemicals and Synthesis

This compound is primarily used in the laboratory setting for the synthesis of various substances. It serves as a building block in organic chemistry to create a wide array of chemical entities. Its unique structure allows for the development of new molecules with potential applications in pharmaceuticals, agrochemicals, and materials science .

Safety and Hazard Data Collection

The safety data sheets for chemicals like 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole provide crucial information regarding their handling, storage, and disposal. Researchers use this data to understand the compound’s impact on health and the environment, which is essential for developing safe handling protocols in laboratories and industries .

Computational Chemistry

In silico studies utilize 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole for computational modeling and simulations. These studies help in predicting the behavior of the compound in various biological systems, its interaction with other molecules, and its potential as a lead compound in drug discovery .

Ligand Design

The compound’s role in ligand design is significant, especially in the field of medicinal chemistry. It can be used to create ligands that can selectively bind to specific proteins or enzymes, thereby modulating their activity. This has implications for the development of new drugs and therapeutic agents .

Environmental Studies

The compound’s effects on aquatic life are studied to assess its environmental impact. This includes understanding its toxicity levels, degradation in water, and long-term effects on ecosystems. Such studies are crucial for environmental risk assessments and for formulating regulations on chemical usage .

Wirkmechanismus

Target of Action

The primary targets of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole are the Src and ABL tyrosine kinases . These kinases are non-receptor protein tyrosine kinases that play a crucial role in signaling pathways promoting tumor growth and progression .

Mode of Action

1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole interacts with its targets, the Src and ABL tyrosine kinases, by competitively inhibiting their activity . This inhibition results in the disruption of the signaling pathways that these kinases are involved in, leading to a decrease in tumor growth and progression .

Biochemical Pathways

The inhibition of Src and ABL tyrosine kinases by 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and differentiation. The downstream effects of this inhibition can lead to the suppression of tumor growth and progression .

Pharmacokinetics

The pharmacokinetics of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole involve its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized by CYP3A4 . The properties of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole and its metabolites, including their solubility and permeability, can impact its bioavailability .

Result of Action

The molecular and cellular effects of the action of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole include the inhibition of the activity of Src and ABL tyrosine kinases, leading to the disruption of signaling pathways involved in tumor growth and progression. This can result in the suppression of tumor growth and the induction of apoptosis in cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole. These factors can include the pH of the environment, the presence of other substances, and the temperature. For instance, changes in pH can affect the ionization state of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole, potentially influencing its solubility and permeability, and thus its bioavailability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2,4-dichloro-5-methoxyphenyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-15-11-7-10(8(12)6-9(11)13)14-4-2-3-5-14/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZLFZWHCHKJCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2596255.png)

![5-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2596259.png)

![N-(2-chlorobenzyl)-1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2596261.png)

![6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2596262.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2596265.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2596269.png)